2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 5-bromofurfural with 2-amino-4,4-dimethyl-3-oxopentanoic acid in the presence of a base, followed by cyclization and nitrile formation . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furans.
Scientific Research Applications
2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its role as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to its antifungal and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(5-bromofuran-2-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-4-(5-chlorofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom on the furan ring enhances its potential for further functionalization and derivatization.
Properties
IUPAC Name |
2-amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2)5-9(20)14-11(6-16)22-15(19)8(7-18)13(14)10-3-4-12(17)21-10/h3-4,13H,5-6,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGNTMAZZLUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385575 |
Source
|
Record name | 2-Amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5278-34-2 |
Source
|
Record name | 2-Amino-4-(5-bromofuran-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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